molecular formula C14H17N3O B1436566 2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1306739-75-2

2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

货号: B1436566
CAS 编号: 1306739-75-2
分子量: 243.3 g/mol
InChI 键: PCUVEMROLUFQBC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(2,3-Dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one (CAS 1306739-75-2) is a chemical compound with the molecular formula C14H17N3O and a molecular weight of 243.30 g/mol . It belongs to the pyrimidinone class of heterocyclic compounds, which are structurally analogous to purine bases and are of significant interest in medicinal chemistry for the design of novel bioactive molecules . The pyrimidine scaffold is a privileged structure in drug discovery, and its derivatives are frequently explored as potential therapeutic agents . Researchers investigate this compound and its structural analogs for their potential in various pharmacological areas. One key area of research involves the development of CXCR2 antagonists . The CXCR2 chemokine receptor is a promising therapeutic target implicated in a range of inflammatory diseases (such as COPD, asthma, and rheumatoid arthritis) as well as in cancer, where its signaling promotes tumor growth, angiogenesis, and metastasis . Antagonizing this receptor is a validated strategy for therapeutic intervention. Furthermore, pyrimidine and thienopyrimidine-based structures, which are closely related to this compound, are actively studied for their anti-proliferative properties . For instance, certain thienopyrimidine derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR), a classic target in cancer therapy, and have demonstrated potent growth inhibition against a wide panel of human tumor cell lines, including breast cancer models . This makes this compound a valuable scaffold for researchers in oncology and pharmacology seeking to develop new small-molecule inhibitors. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

2-(2,3-dimethylanilino)-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-8-6-5-7-12(9(8)2)16-14-15-11(4)10(3)13(18)17-14/h5-7H,1-4H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUVEMROLUFQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=C(C(=O)N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-[(2,3-Dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound based on available literature and research findings.

  • Chemical Formula : C₁₄H₁₇N₃O
  • CAS Number : 1306739-75-2
  • Molecular Weight : 245.31 g/mol
  • Hazard Information : Classified as an irritant .

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing primarily on its anticancer properties and enzymatic inhibition.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • IC50 Values : The compound shows varying IC50 values depending on the cell line tested. For instance, related compounds have demonstrated IC50 values as low as 1.143 μM against renal cancer cells and higher values against other tumor types .

Table 1: Cytotoxicity of Related Compounds

CompoundTarget Cell LineIC50 (μM)
Compound ARenal Cancer (RXF 486)1.143
Compound BOvarian Cancer (OVXF 899)2.76
Compound CColon Cancer (CXF HT-29)9.27
Compound DBreast Cancer (MAXF 401)12.0

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes that play crucial roles in cancer progression and other diseases:

  • Histone Deacetylases (HDACs) : Inhibitors of HDACs are known to induce apoptosis in cancer cells. Studies suggest that derivatives of this compound may act as HDAC inhibitors .
  • Carbonic Anhydrases (CAs) : The inhibition of CAs can affect tumor growth and metastasis. Related compounds have shown promising inhibitory effects on CA activity .

Case Studies

Several case studies highlight the efficacy of pyrimidine derivatives in treating cancer:

  • Study on Ovarian Cancer : A derivative of the compound was tested against ovarian cancer cell lines, showing significant cytotoxicity with an IC50 value of 2.76 μM. This study emphasizes the potential for developing targeted therapies based on this chemical structure .
  • Inhibition of HDACs : Research indicated that compounds similar to this compound could inhibit HDAC activity effectively, leading to increased apoptosis in cancer cells .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The compound may interact with specific receptors or enzymes involved in cell signaling pathways.
  • Its structural features allow it to mimic natural substrates or inhibitors within cellular processes.

科学研究应用

Anticancer Research

Research indicates that 2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one exhibits significant anticancer properties. Studies have shown that derivatives of pyrimidine compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle disruption.

Case Study : A study demonstrated that modifications in the dimethylphenyl group enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to interference with DNA synthesis and repair mechanisms, suggesting potential for further development as an anticancer agent.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Its structural features suggest potential efficacy against both bacterial and fungal infections.

Research Findings : In vitro assays indicated that related compounds exhibited minimum inhibitory concentrations (MICs) against common pathogens such as Staphylococcus aureus and Candida albicans. The proposed mechanism involves disruption of microbial cell membranes.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For instance, studies have highlighted that similar compounds can inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.

Neuropharmacological Effects

The presence of the dimethylphenyl moiety is often associated with neuroactive properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, indicating potential applications in treating mood disorders or neurodegenerative diseases.

Experimental Evidence : In animal models, related compounds have shown promise in modulating serotonin and dopamine pathways, indicating possible therapeutic effects on mood regulation.

Data Summary Table

Application AreaFindings/Observations
AnticancerSignificant cytotoxicity against MCF-7 and A549 cells
AntimicrobialEffective against Staphylococcus aureus and Candida albicans
Enzyme InhibitionPotential inhibitor of acetylcholinesterase
NeuropharmacologicalModulation of serotonin and dopamine pathways

相似化合物的比较

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent on Amino Group Molecular Formula Molecular Weight Key Features Source
2-[(2,3-Dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one (Target) 2,3-Dimethylphenyl C₁₄H₁₇N₃O 243.31 Positional isomer with methyl groups at 2,3-positions; potential bioactivity
2-[(3,4-Dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one 3,4-Dimethylphenyl C₁₄H₁₇N₃O 243.31 Positional isomer; similar physicochemical properties
2-[(4-Fluorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one 4-Fluorophenyl C₁₂H₁₂FN₃O 233.25 Electron-withdrawing fluorine substituent; may enhance metabolic stability
2-(Cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one Cyclopropyl C₉H₁₃N₃O 179.22 Smaller substituent; reduced steric hindrance
2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one 2-Thienyl-pyrazole C₁₃H₁₃N₅OS 287.34 Hybrid structure with thiophene and pyrazole; STAT3 inhibition (IC₅₀: 11,700 nM)

Key Observations :

  • Positional Isomerism : The 2,3-dimethylphenyl substituent in the target compound introduces steric and electronic effects distinct from its 3,4-dimethylphenyl isomer. These differences may influence binding affinity in biological targets .
  • Substituent Effects : Fluorine (in 4-fluorophenyl analog) enhances polarity and metabolic stability, while cyclopropyl reduces molecular weight and lipophilicity .
  • Hybrid Structures : Compounds like the thienyl-pyrazole derivative demonstrate the impact of heterocyclic extensions on bioactivity, such as STAT3 inhibition .

Physicochemical Properties

  • Molecular Weight : At 243.31 g/mol, the target compound falls within the "drug-like" range (≤500 g/mol), favoring oral bioavailability .

准备方法

Condensation Reaction Approach

The most commonly referenced approach involves the condensation of 2,3-dimethylaniline (aromatic amine) with a suitably substituted pyrimidin-4(3H)-one derivative bearing methyl groups at positions 5 and 6. This reaction generally proceeds under controlled heating conditions, often in polar aprotic solvents, facilitating nucleophilic attack of the amine on the pyrimidinone ring.

  • Reaction Conditions:

    • Solvent: Dimethylformamide (DMF), pyridine, or ethanol.
    • Temperature: Moderate heating (60–120 °C) to promote condensation.
    • Time: Several hours (typically 6–12 h).
    • Catalysts: Acidic or basic catalysts may be used to enhance reaction rate.
  • Mechanism:
    The nucleophilic amine attacks the electrophilic carbon at position 2 of the pyrimidinone ring, displacing a leaving group or adding across a double bond, followed by rearrangement to form the amino-substituted pyrimidinone.

Cyclization and Methylation Routes for Pyrimidinone Core

A critical precursor for the condensation is the 5,6-dimethylpyrimidin-4(3H)-one core. Preparation of this core can be achieved via cyclization of appropriate β-dicarbonyl compounds with urea or amidines, followed by methylation steps to introduce methyl groups at positions 5 and 6.

  • Typical Cyclization:

    • Starting materials: Ethyl cyanoacetate or methyl cyanoacetate and urea.
    • Conditions: Reflux in methanol or ethanol with sodium or potassium alkoxide as base.
    • Result: Formation of 4-amino-2,6-dimethylpyrimidine derivatives or pyrimidinediones.
  • Methylation:

    • Reagents: Methylating agents such as dimethyl sulfate or dimethyl carbonate.
    • Catalysts: Phase transfer catalysts like tetrabutylammonium bromide.
    • Conditions: Heating at 60–80 °C for 8–10 hours.
    • Outcome: Introduction of methyl groups at desired positions on the pyrimidine ring.

This method avoids the use of toxic reagents like phosphorus oxychloride, reducing environmental impact and improving yield.

Specific Synthetic Example (Generalized)

Step Reagents/Conditions Description Outcome
1. Cyclization Sodium metal, methanol/ethanol, methyl cyanoacetate, urea, reflux 65–80 °C, 3–4 h Formation of 4-amino-2,6-dimethylpyrimidinedione intermediate Pyrimidinedione intermediate obtained after filtration and neutralization
2. Methylation Solid alkali (NaOH or KOH), phase transfer catalyst (tetrabutylammonium bromide), methylating agent (dimethyl sulfate), solvent (toluene or DMF), 60–80 °C, 8–10 h Conversion of pyrimidinedione to 4-amino-2,6-dimethoxypyrimidine Methylated pyrimidine derivative ready for further substitution
3. Condensation 2,3-dimethylaniline, methylated pyrimidine derivative, solvent (DMF or pyridine), heating Nucleophilic substitution to introduce 2,3-dimethylphenylamino group Target compound 2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

Alternative Synthetic Routes

Other synthetic methods involve the reaction of hydrazonoyl chlorides with substituted picolines or aminopyridines under basic conditions to form related heterocyclic systems. While these methods are more common for imidazo[1,2-a]pyridine derivatives, they demonstrate the versatility of condensation chemistry in heterocycle synthesis, which can be adapted for pyrimidinone derivatives.

Data Table: Summary of Preparation Parameters

Parameter Typical Range/Value Notes
Cyclization temperature 65–80 °C Reflux conditions in alcohol solvents
Cyclization time 3–4 hours Sufficient for pyrimidinedione formation
Methylation temperature 60–80 °C Controlled to avoid decomposition
Methylation time 8–10 hours Ensures complete methylation
Solvents Methanol, ethanol, toluene, DMF, pyridine Choice affects solubility and reaction rate
Catalysts Sodium or potassium hydroxide, tetrabutylammonium bromide Phase transfer catalyst enhances methylation
Yield (typical) 70–90% (for intermediates) Dependent on purity and reaction control

Research Findings and Notes

  • The avoidance of hazardous reagents such as phosphorus oxychloride in the preparation of pyrimidine intermediates significantly reduces environmental impact and operational hazards.
  • Phase transfer catalysis improves methylation efficiency, allowing milder conditions and higher yields.
  • The condensation step with 2,3-dimethylaniline is sensitive to solvent choice and temperature, affecting the purity and yield of the final compound.
  • The synthetic route is amenable to scale-up for industrial production due to its simplicity and use of readily available reagents.
  • Detailed mechanistic studies are limited, but nucleophilic aromatic substitution and cyclization reactions are well-supported by analogous heterocyclic chemistry literature.

常见问题

Basic: What synthetic methodologies are commonly employed to prepare 2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one?

The compound is typically synthesized via condensation reactions between functionalized aminopyridine derivatives and aromatic aldehydes. A general protocol involves heating a mixture of 2-amino-pyridine (1 mmol), aldehydes (1.2 mmol), and potassium phosphate (1.5 mmol) in aqueous medium at 100°C for 7 hours. The product is isolated via precipitation, washed with water/ethanol, and purified via recrystallization or chromatography. This method ensures regioselectivity and scalability for structural analogs .

Basic: What analytical techniques are critical for structural characterization of this pyrimidinone derivative?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and molecular packing (e.g., studies on analogous thieno-pyrimidinones) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Advanced: How can researchers design experiments to evaluate the environmental persistence of this compound?

Adopt a tiered approach:

Laboratory studies : Measure physicochemical properties (logP, hydrolysis rates) and biodegradability via OECD 301/302 guidelines.

Field monitoring : Use split-plot designs to assess spatial-temporal distribution in soil/water matrices. For example, randomized blocks with subplots for soil type and sub-subplots for seasonal sampling (4 replicates, 5 plants/plot) enable statistical rigor .

Biotic interactions : Conduct microcosm studies to quantify bioaccumulation in model organisms (e.g., Daphnia magna).

Advanced: What experimental frameworks are optimal for assessing biological activity (e.g., antifungal) of this compound?

  • In vitro assays : Use broth microdilution (CLSI M27/M38) to determine Minimum Inhibitory Concentrations (MICs) against fungal strains (e.g., Candida spp.). Include controls like fluconazole and solvent blanks.
  • In vivo models : Apply randomized block designs with split plots for dose gradients (e.g., 0.1–100 µg/mL) and subplots for fungal strains. Replicate experiments 4x with 10 samples/group to ensure power >80% .
  • Mechanistic studies : Pair LC-MS/MS to track metabolic disruption (e.g., ergosterol biosynthesis inhibition).

Advanced: How should discrepancies in biological activity data between studies be resolved?

Meta-analysis : Compare assay conditions (pH, incubation time) and strain genotypes (e.g., azole-resistant vs. wild-type Candida).

Statistical re-evaluation : Apply mixed-effects models to account for variability in replicate measurements or environmental factors.

Orthogonal validation : Confirm activity via alternate assays (e.g., time-kill kinetics or SEM imaging of hyphal damage) .

Advanced: What strategies mitigate challenges in synthesizing structurally modified analogs of this compound?

  • Regioselective functionalization : Use directing groups (e.g., sulfonamides) to control substitution at the pyrimidinone core.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 7 hours) while improving yields by 15–20% .
  • Protection/deprotection : Temporarily block reactive sites (e.g., amino groups) during multi-step syntheses to avoid side products .

Advanced: How can computational methods enhance understanding of this compound's mechanism of action?

  • Molecular docking : Predict binding affinities to target proteins (e.g., CYP51 in fungi) using AutoDock Vina or Schrödinger Suite.
  • QSAR modeling : Correlate substituent electronegativity or steric bulk with antifungal potency (R² > 0.85 preferred) .
  • MD simulations : Simulate ligand-protein stability over 100 ns trajectories to identify critical binding residues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。